molecular formula C24H32O9 B13840394 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt

4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt

Cat. No.: B13840394
M. Wt: 464.5 g/mol
InChI Key: YQYZVYZSWJLJHS-WJXPAFDLSA-N
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Description

4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt is a metabolite of estradiol, a form of estrogen. This compound is significant in biomedical research, particularly in the study of hormone-related ailments. It is a glucuronide conjugate of 4-hydroxyestradiol, which is an endogenous catechol estrogen and a minor metabolite of estradiol .

Preparation Methods

The preparation of 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt involves synthetic routes that include the glucuronidation of 4-hydroxyestradiol. This process typically requires the use of glucuronosyltransferase enzymes or chemical glucuronidation agents under specific reaction conditions. Industrial production methods may involve the use of bioreactors for enzyme-catalyzed reactions to ensure high yield and purity .

Chemical Reactions Analysis

4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones, which are reactive species that can further participate in redox cycling.

    Reduction: The compound can be reduced back to its parent compound, 4-hydroxyestradiol.

    Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of estrogen metabolites.

    Biology: The compound is studied for its role in estrogen metabolism and its effects on cellular processes.

    Medicine: Research focuses on its potential role in hormone-related diseases, such as breast cancer, due to its estrogenic activity.

    Industry: It is used in the development of diagnostic assays and therapeutic agents targeting estrogen-related pathways

Mechanism of Action

The mechanism of action of 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The glucuronide conjugation enhances its solubility and facilitates its excretion from the body, thereby regulating its biological activity .

Comparison with Similar Compounds

Similar compounds to 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt include:

    4-Hydroxyestradiol: The parent compound, which is less soluble and has a different metabolic profile.

    Estradiol-17-beta-glucuronide: Another glucuronide conjugate of estradiol, differing in the position of glucuronidation.

    Estrone-3-glucuronide: A glucuronide conjugate of estrone, another estrogen metabolite. The uniqueness of this compound lies in its specific glucuronidation at the 4-hydroxy position, which influences its biological activity and metabolic fate

Properties

Molecular Formula

C24H32O9

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H32O9/c1-24-9-8-11-10-4-6-15(25)20(13(10)3-2-12(11)14(24)5-7-16(24)26)32-23-19(29)17(27)18(28)21(33-23)22(30)31/h4,6,11-12,14,16-19,21,23,25-29H,2-3,5,7-9H2,1H3,(H,30,31)/t11-,12-,14+,16+,17+,18+,19-,21+,23-,24+/m1/s1

InChI Key

YQYZVYZSWJLJHS-WJXPAFDLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Origin of Product

United States

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